molecular formula C4H14Cl2N2O B7775481 2,2'-Oxybis(ethylamine) dihydrochloride CAS No. 122022-47-3

2,2'-Oxybis(ethylamine) dihydrochloride

Cat. No. B7775481
CAS RN: 122022-47-3
M. Wt: 177.07 g/mol
InChI Key: KTCUXFVANABSPX-UHFFFAOYSA-N
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Description

2,2’-Oxybis(ethylamine) dihydrochloride, also known as 2,2’-Oxydiethylamine dihydrochloride or 2-Aminoethyl ether dihydrochloride, is a compound with the molecular formula O(CH2CH2NH2)2 · 2HCl . It has a molecular weight of 177.07 . This compound appears as a white to light beige crystalline powder .


Molecular Structure Analysis

The linear formula of 2,2’-Oxybis(ethylamine) dihydrochloride is O(CH2CH2NH2)2 · 2HCl . The SMILES string representation is Cl.Cl.NCCOCCN .


Physical And Chemical Properties Analysis

2,2’-Oxybis(ethylamine) dihydrochloride is a solid at 20°C . It has a melting point range of 230-234°C . This compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

  • Dynamic Combinatorial Libraries : It forms dynamic combinatorial libraries with 2,6-diformylpyridine, crucial in creating [2]rotaxanes, which retain dynamic characteristics and are subject to kinetic selection processes (Haussmann, Khan, & Stoddart, 2007).

  • Nanofiltration Membrane Fabrication : It's used as an aqueous monomer in the fabrication of thin-film composite nanofiltration membranes, enhancing their hydrophilicity, antifouling properties, and flux (Jinbo et al., 2015).

  • Complexes with Ln(3+) Ions : Studies show that it forms complexes with Ln(3+) ions that are more stable than those formed by EGTA, with applications in MRI due to high stability and inertness near physiological conditions (Negri et al., 2014).

  • Synthesis of Corrosion Inhibitors : It has been used in the synthesis of imidazoline derivatives, serving as corrosion inhibitors for mild steel in hydrochloric acid solution (Zhang et al., 2015).

  • Transition Metal Complex Synthesis : It plays a role in incorporating thiolate donors into the coordination sphere of transition metal complexes, relevant to the active sites of certain enzymes (Smucker, Vanstipdonk, & Eichhorn, 2007).

  • Cytotoxic Properties in Cancer Research : In the synthesis of bis(carboxylato)dichloridobis(ethylamine)platinum(IV) complexes, it demonstrated higher cytotoxicity than cisplatin in various human tumor cell lines, indicating potential in cancer therapy (Varbanov et al., 2011).

  • Surfactant Synthesis : It's used in synthesizing novel cationic ester-based gemini surfactants with improved physicochemical properties, applicable in biomedical, pharmaceutical, and industrial sectors (Panda, Fatma, & Kamil, 2018).

  • Solubility Studies in Supercritical Carbon Dioxide : Its derivatives were studied for their solubilities in supercritical carbon dioxide, which is significant in material science and chemical engineering (Liu, Yang, Wang, & Li, 2008).

Safety and Hazards

According to the safety data sheet, 2,2’-Oxybis(ethylamine) dihydrochloride is harmful if swallowed . It is recommended to avoid dust formation and breathing in vapors, mist, or gas. In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water or flush eyes with water as a precaution .

Mechanism of Action

Target of Action

It’s known that this compound is used as a reactant or reagent in various chemical reactions .

Mode of Action

It’s known to be used in the synthesis of macrocyclic bisimines , indicating that it may interact with its targets through the formation of imine bonds.

Result of Action

It’s known to be used as a reactant in the synthesis of macrocyclic bisimines , which suggests that it may contribute to the formation of these cyclic compounds.

properties

IUPAC Name

2-(2-aminoethoxy)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c5-1-3-7-4-2-6;;/h1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCUXFVANABSPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209624
Record name 2,2'-Oxybis(ethylamine) hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Oxybis(ethylamine) dihydrochloride

CAS RN

60792-79-2
Record name 2,2'-Oxydiethylamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060792792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis(ethylamine) hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxybis(ethylamine) hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2'-OXYDIETHYLAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ9SN78NYT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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